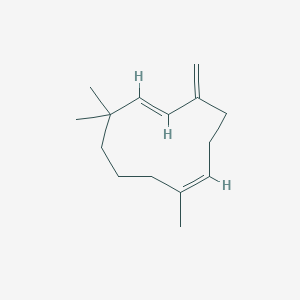
(1Z,6E)-gamma-humulene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gamma-humulene is a humulene.
Applications De Recherche Scientifique
Anti-Inflammatory Properties
Research has demonstrated that (1Z,6E)-gamma-humulene exhibits significant anti-inflammatory effects. In a study involving murine models of airway allergic inflammation, this compound was administered either orally or via aerosol. The results indicated a marked reduction in eosinophil recruitment to bronchoalveolar lavage fluid (BALF), along with decreased levels of inflammatory mediators such as interleukin-5 (IL-5) and leukotriene B4 (LTB4) . The compound also inhibited the activation of transcription factors NF-kB and AP-1, which are crucial in the inflammatory response .
Key Findings:
- Eosinophil Reduction : Preventive and therapeutic treatments with this compound significantly reduced eosinophils in BALF by 52% to 82% compared to control groups.
- Inflammatory Mediators : The compound lowered IL-5 production and other inflammatory markers.
Anticancer Activity
This compound has shown promise in cancer research. Studies indicate that it can inhibit the proliferation of hepatocellular carcinoma cells and induce apoptosis both in vitro and in vivo . The mechanism involves the upregulation of pro-apoptotic proteins while downregulating anti-apoptotic factors .
Case Study: Hepatocellular Carcinoma
- In Vitro Studies : The compound exhibited cytotoxic effects on HepG2 cells with an IC50 value of 2.57 µM.
- Mechanism : Induction of apoptosis through modulation of apoptotic proteins.
Antimicrobial Properties
The antimicrobial potential of this compound has been explored against various pathogens. Its effectiveness against Gram-positive bacteria such as Staphylococcus aureus has been documented, indicating its potential as a natural preservative in food products .
Applications:
- Food Preservation : Due to its antimicrobial properties, this compound can be utilized as a natural preservative to enhance the shelf life of food products.
- Agricultural Use : Its ability to combat plant pathogens may offer benefits in agricultural practices.
Other Notable Applications
In addition to its primary applications in inflammation and cancer treatment, this compound is being investigated for:
- Neuroprotective Effects : Potential applications in neurodegenerative diseases due to its antioxidant properties.
- Pain Relief : Preliminary studies suggest it may have analgesic effects.
Summary Table of Applications
Propriétés
Formule moléculaire |
C15H24 |
|---|---|
Poids moléculaire |
204.35 g/mol |
Nom IUPAC |
(1Z,6E)-1,8,8-trimethyl-5-methylidenecycloundeca-1,6-diene |
InChI |
InChI=1S/C15H24/c1-13-7-5-8-14(2)10-12-15(3,4)11-6-9-13/h7,10,12H,2,5-6,8-9,11H2,1,3-4H3/b12-10+,13-7- |
Clé InChI |
FNXUOGPQAOCFKU-RYKBTYGJSA-N |
SMILES isomérique |
C/C/1=C/CCC(=C)/C=C/C(CCC1)(C)C |
SMILES canonique |
CC1=CCCC(=C)C=CC(CCC1)(C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















